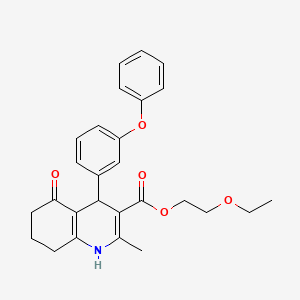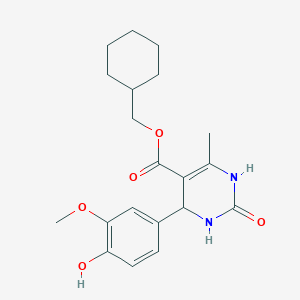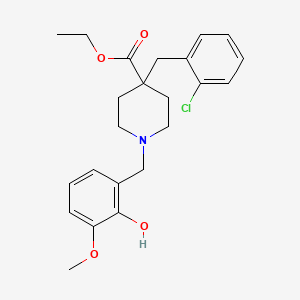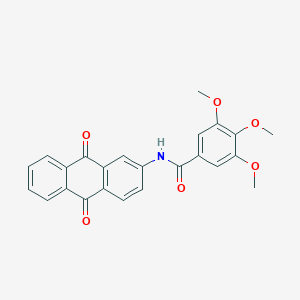![molecular formula C14H21NO B5206623 2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol, commonly known as CPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPMP is a phenolic compound that is structurally similar to catecholamines, which are neurotransmitters that play a vital role in the regulation of various physiological processes.
Mécanisme D'action
The exact mechanism of action of CPMP is not yet fully understood. However, it is believed to act as a potent antioxidant and free radical scavenger, which may help to protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
CPMP has been shown to have a range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory. Additionally, CPMP has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPMP in laboratory experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is that the compound is relatively unstable and can degrade quickly, which may impact the accuracy and reproducibility of experimental results.
Orientations Futures
There are several potential future directions for research on CPMP. One area of interest is the development of novel therapeutic agents based on the structure of CPMP. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various disease states. Finally, research is needed to explore the potential side effects and toxicity of CPMP to ensure its safety for use in humans.
In conclusion, CPMP is a promising compound that has significant potential in the field of scientific research. Its unique structure and biochemical properties make it an attractive target for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of CPMP and its potential applications in various disease states.
Méthodes De Synthèse
CPMP can be synthesized using a multistep process that involves the reaction of 2-nitrophenol with cyclopropylmethylamine and propylamine. The resulting intermediate is then reduced using a palladium catalyst to yield CPMP.
Applications De Recherche Scientifique
CPMP has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. The compound has been shown to have a significant impact on the central nervous system, with studies indicating that it may have neuroprotective properties.
Propriétés
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-9-15(10-12-7-8-12)11-13-5-3-4-6-14(13)16/h3-6,12,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJSQCKTOSXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(propyl)amino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)